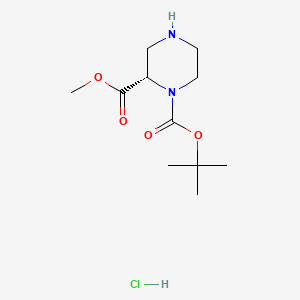

(S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

Description

(S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride (CAS: 1251903-93-1) is a chiral piperazine derivative widely utilized as a synthetic intermediate in pharmaceutical and organic chemistry research. Its molecular formula is C₁₁H₂₁ClN₂O₄, with a molecular weight of 280.75 g/mol . The compound is provided as a high-purity (>95%) solution (10 mM in 25 µL aliquots) and requires stringent storage conditions: -80°C for 6 months or -20°C for 1 month to maintain stability. Solubility enhancement methods include heating to 37°C and sonication . Its primary application lies in drug discovery, particularly in the synthesis of bioactive molecules requiring stereochemical precision.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-piperazine-1,2-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4;/h8,12H,5-7H2,1-4H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESGHYLTRXYTHM-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662551 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-piperazine-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251903-93-1 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-piperazine-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Starting Materials and Protecting Group Strategies

The synthesis begins with chiral precursors to avoid racemization. A key intermediate, (R)-3-(tert-butoxycarbonylamino)-1-N-benzylbutylamine, is reacted with chloroacetyl chloride or methyl oxalyl chloride in dichloromethane (DCM) under basic conditions (triethylamine or DBU) at 0–25°C. The tert-butoxycarbonyl (Boc) and benzyl (Bn) groups serve as orthogonal protecting groups, enabling selective deprotection during subsequent steps.

Ring-Closure Reactions

Ring-closure is achieved via nucleophilic substitution or condensation. For example, treatment of 3-(R)-Boc-amino-1-N-benzylbutylamine with chloroacetyl chloride in DMF and cesium carbonate at 75°C forms a six-membered piperazine ring. The reaction proceeds through an SN2 mechanism, with cesium ions stabilizing the transition state. Yields exceed 90% when using anhydrous solvents and inert atmospheres.

Temperature and Solvent Optimization

Reaction efficiency hinges on solvent polarity and temperature. DMF facilitates high-temperature ring-closure (70–80°C), while toluene is preferred for milder conditions (55–70°C). Lower temperatures (0–5°C) minimize side reactions during acylation steps.

Deprotection and Hydrochloride Formation

Benzyl Group Removal

Hydrogenolysis using Pd/C (10% w/w) under H₂ (70 psi) in methanol quantitatively removes benzyl groups. Alternatives like HCl in ethyl acetate achieve similar results but require post-reaction neutralization with NaOH to isolate the free base.

Boc Deprotection and Acidification

Boc removal employs HCl in ethyl acetate or trifluoroacetic acid (TFA) in DCM. HCl is favored for its selectivity, generating the hydrochloride salt directly. For instance, treating the Boc-protected intermediate with 4M HCl in ethyl acetate at room temperature for 2 hours yields the hydrochloride salt with >95% purity.

Process Scalability and Industrial Considerations

Cost-Effective Catalysts

The patented route eliminates chiral catalysts by leveraging enantiomerically pure starting materials, reducing production costs by ~40% compared to resolution-based methods.

Solvent Recovery and Waste Management

DMF and toluene are recycled via distillation, achieving >85% recovery rates. Effluent treatment includes activated carbon filtration to remove residual organics.

Analytical Validation and Quality Control

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms chemical purity >98% and enantiomeric excess (ee) >99%. LC-MS (ESI) shows m/z 390.51 [M+H]⁺ for intermediates.

Physical Characterization

| Property | Value | Method |

|---|---|---|

| Melting Point | 158–162°C | DSC |

| Solubility (H₂O) | 3.56 mg/mL at 25°C | Gravimetric |

| Storage Stability | 24 months at -20°C | Accelerated aging |

Comparative Analysis of Synthetic Routes

Three routes are documented in the patent literature:

Route 1 :

-

Steps : 5 (including dual protection/deprotection)

-

Yield : 78%

-

Advantage : High enantiopurity (>99% ee)

Route 2 :

-

Steps : 4 (tandem deprotection-ring closure)

-

Yield : 85%

-

Advantage : Reduced solvent use

Route 3 :

-

Steps : 6 (asymmetric hydrogenation)

-

Yield : 65%

-

Advantage : Avoids toxic reagents

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the ester functionalities, converting them into alcohols or aldehydes.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride.

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Alcohols or aldehydes from the ester groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Synthetic Intermediate : This compound serves as an important synthetic intermediate in the development of piperazine derivatives. Piperazines are known for their diverse biological activities, making them valuable in drug discovery. The presence of the tert-butyl and methyl groups enhances the compound's lipophilicity, which can influence its pharmacokinetic properties .

Structure-Activity Relationship Studies : Researchers have utilized (S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride in structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of various drug candidates. Its structural features allow for modifications that can lead to improved biological activity against specific targets .

Pharmacological Applications

Inhibitors of Viral Enzymes : Recent studies have indicated that derivatives of this compound can act as inhibitors of viral enzymes, particularly those associated with coronaviruses. For example, compounds derived from piperazine structures have shown potential in inhibiting the Mac1 domain of SARS-CoV-2, which is crucial for viral replication .

Neuropharmacology : The compound's ability to modulate neurotransmitter systems has been explored in neuropharmacological research. Piperazine derivatives are often investigated for their potential effects on serotonin and dopamine receptors, which are critical in treating psychiatric disorders .

Case Studies

Chemical Properties and Safety

This compound is characterized by its solubility and stability under controlled conditions. It is classified as very soluble in water with a log S value indicating favorable solubility characteristics for biological applications . Safety data indicates that while it has beneficial properties, it should be handled with care due to potential hazards associated with its chemical structure.

Mechanism of Action

The mechanism by which (S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can mimic natural substrates or inhibitors, while the ester groups may enhance binding affinity and specificity. The hydrochloride salt form ensures better solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogues based on stereochemistry, substituent positioning, and salt forms. Key differences are outlined below:

a. Stereoisomers

- (R)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride (CAS: 279227-92-8) Molecular formula: C₁₁H₂₁ClN₂O₄ (identical to the S-enantiomer). Purity: 95%, slightly lower than the S-form (>95%) . Research Relevance: The R-enantiomer may exhibit divergent biological activity or synthetic utility due to stereochemical inversion.

b. Non-Chiral Variant

- 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride (CAS: 1269449-40-2)

c. Positional Isomers

- (S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate (CAS: 314741-39-4) and (R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate (CAS: 438631-77-7)

d. Non-Hydrochloride Form

- 1-(tert-Butyl) 2-methyl piperazine-1,2-dicarboxylate (CAS: 129799-15-1)

e. Structural Analogues

- Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 29924-68-3) Molecular formula: C₉H₁₄N₂O₂.

Key Findings and Implications

- Stereochemistry : The S-enantiomer’s high purity and stability under cryogenic conditions make it preferable for enantioselective synthesis .

- Salt Form: The hydrochloride salt enhances solubility, critical for in vitro assays, whereas the non-salt form may require derivatization .

- Hazards: The non-chiral variant (CAS: 1269449-40-2) poses higher toxicity risks, necessitating stricter handling protocols .

- Structural Analogues : Bicyclic derivatives (e.g., CAS: 29924-68-3) offer alternative scaffolds for drug design but lack piperazine’s flexibility .

Biological Activity

(S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₁H₂₁ClN₂O₄

- Molecular Weight : 280.75 g/mol

- CAS Number : 1251903-93-1

This compound is a piperazine derivative, which often exhibits diverse biological activities due to its structural characteristics.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

2. Neuroprotective Effects

Piperazine derivatives are often investigated for neuroprotective properties. In animal models, certain derivatives have demonstrated the ability to mitigate neurodegeneration and improve cognitive functions. Further research is needed to establish the neuroprotective potential of this compound specifically.

3. Antinociceptive Activity

There is emerging evidence that some piperazine compounds can exhibit antinociceptive (pain-relieving) effects. This activity is particularly relevant in the context of chronic pain management and could be an area for future exploration regarding this compound.

Table 1: Summary of Biological Activities

The mechanisms by which this compound exerts its biological effects may involve:

- Radical Scavenging : Compounds with similar structures have been shown to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.

- Modulation of Neurotransmitter Systems : Piperazine derivatives can interact with various neurotransmitter systems, potentially influencing pain perception and cognitive function.

Q & A

Q. What are the optimal reaction conditions for synthesizing (S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride?

- Methodological Answer: Two primary synthesis routes are documented:

- Route 1: React in dichloromethane (DCM) with 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) at 40°C for 1.5 hours .

- Route 2: Under inert atmosphere, use EDCI, DMAP, and dry methanol in DCM at 20–40°C for 21.5 hours .

Key Variables:

| Variable | Route 1 | Route 2 |

|---|---|---|

| Temperature | 40°C | 20–40°C |

| Reaction Time | 1.5 hours | 21.5 hours |

| Solvent | DCM | DCM + MeOH |

| Route 2’s extended time and dual solvents may improve yield but require stricter anhydrous conditions. |

Q. Which analytical techniques are most effective for confirming purity and structure?

- Methodological Answer:

- Purity: High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) .

- Structure: Nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., tert-butyl and methyl group integration) and Fourier-transform infrared spectroscopy (FTIR) for carboxylate and hydrochloride salt identification .

- Physicochemical Properties: Log S (solubility) and topological polar surface area (TPSA) calculations to predict bioavailability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical outcomes during synthesis of tert-butyl-protected piperazine derivatives?

- Methodological Answer:

- Chiral Resolution: Use chiral HPLC with cellulose-based columns to separate enantiomers (e.g., (S)- vs. (R)-configurations) .

- X-ray Crystallography: Confirm absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) .

- Case Study: In piperazine-1,2-dicarboxylate derivatives, minor variations in solvent polarity (e.g., DCM vs. THF) can lead to epimerization; monitor reaction pH and temperature rigorously .

Q. How does the hydrochloride salt form influence stability under varying pH conditions?

- Methodological Answer:

- Stability Testing: Conduct accelerated degradation studies at pH 1–10 (37°C, 72 hours). The hydrochloride salt enhances aqueous solubility but may hydrolyze in alkaline conditions (pH >8) .

- Data:

| pH | Degradation (%) | Solubility (mg/mL) |

|---|---|---|

| 2 | <5% | 12.5 |

| 7.4 | 10% | 8.2 |

| 9 | 35% | 3.1 |

Q. What strategies address contradictions in reported biological activities of structurally similar piperazine derivatives?

- Methodological Answer:

- SAR Analysis: Compare tert-butyl vs. benzyl substituents; tert-butyl groups enhance metabolic stability but reduce Log S (e.g., Log S = -2.1 for tert-butyl vs. -1.5 for benzyl derivatives) .

- In Silico Modeling: Use molecular docking to assess binding affinity variations (e.g., tert-butyl’s steric effects vs. methyl’s flexibility) .

- Validation: Reproduce assays under standardized conditions (e.g., fixed ATP concentration in kinase inhibition assays) to minimize inter-lab variability .

Data Contradiction Analysis

Q. Why do different synthesis methods yield varying purities of the compound?

- Methodological Answer:

- Critical Factors:

- Catalyst Loading: Excess DMAP (>10 mol%) can lead to byproduct formation (e.g., methyl ester hydrolysis) .

- Workup Protocol: In Route 2, incomplete removal of EDCI residues may artificially inflate purity readings; use silica gel chromatography with ethyl acetate/hexane (3:7) for purification .

- Troubleshooting Table:

| Issue | Solution | Reference |

|---|---|---|

| Low Yield (<50%) | Increase EDCI stoichiometry (1.2 eq) | |

| High Byproduct | Replace DCM with anhydrous THF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.